4-Acetyl-2,3-difluorophenylboronic acid pinacol ester
Overview
Description
“4-Acetyl-2,3-difluorophenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121511-81-5 . It has a molecular weight of 282.09 . The IUPAC name for this compound is 1-(2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one .
Synthesis Analysis
Pinacol boronic esters, such as “this compound”, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is a process that is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H17BF2O3/c1-8(18)9-6-7-10(12(17)11(9)16)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3 .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. One of the notable reactions is the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds between an organic electrophile (usually an aryl or vinyl halide) and a nucleophilic organoboron compound.Physical and Chemical Properties Analysis
The compound has a storage temperature of 2-8°C .Scientific Research Applications
Palladium-catalyzed Cross-coupling Reactions
Palladium-catalyzed cross-coupling reactions utilizing boronic acid esters, including variants similar to 4-Acetyl-2,3-difluorophenylboronic acid pinacol ester, have been pivotal in synthesizing unsymmetrical 1,3-dienes through a borylation-coupling sequence. This method facilitates the synthesis of 1-alkenylboronic acid pinacol esters with high yields and retention of double bond configuration, showcasing the versatility of boronic esters in organic synthesis (Takagi et al., 2002).
Solubility and Material Applications
The solubility of phenylboronic acid and its cyclic esters, including pinacol esters in various organic solvents, has been extensively studied, revealing insights into their solubility profiles. Such understanding aids in the application of these compounds in the formulation of organic materials, potentially including derivatives of this compound (Leszczyński et al., 2020).
Responsive Polymers
The creation of H2O2-cleavable poly(ester-amide)s demonstrates the integration of phenylboronic acid esters into polymers for responsive applications. These polymers, capable of controlled degradation in the presence of hydrogen peroxide, highlight the potential of boronic esters in developing responsive and degradable polymeric materials (Cui et al., 2017).
Polymer Chemistry
Vinylboronic acid pinacol esters have been utilized as comonomers in radical copolymerization with styrene, facilitating the synthesis of vinyl alcohol-styrene copolymers. This approach exemplifies the unique role of boronic esters in accessing challenging polymer architectures and compositions (Makino et al., 2021).
Safety and Hazards
Future Directions
The future directions for “4-Acetyl-2,3-difluorophenylboronic acid pinacol ester” and similar compounds could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the compound could be used in the development of new synthetic routes and transformations in organic synthesis .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound, being a boronic ester, is involved in various chemical transformations. The most important application is the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organic group transferred from boron to palladium .
Pharmacokinetics
Boronic esters are usually bench stable, easy to purify, and often commercially available . These features suggest that the compound might have favorable bioavailability properties.
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling . This process is valuable for the synthesis of complex organic compounds .
Action Environment
The action of the compound is influenced by environmental factors such as temperature and pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Also, the compound should be kept away from fire and high temperatures .
Properties
IUPAC Name |
1-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2O3/c1-8(18)9-6-7-10(12(17)11(9)16)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFARIKWYCEUPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)C)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133150 | |
Record name | Ethanone, 1-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-81-5 | |
Record name | Ethanone, 1-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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